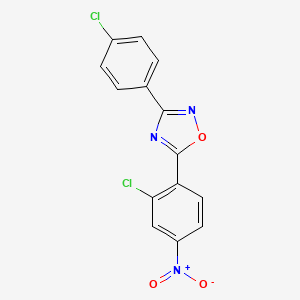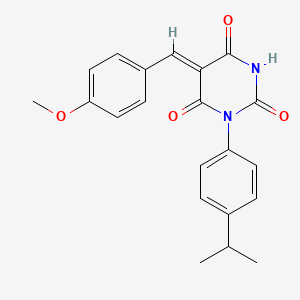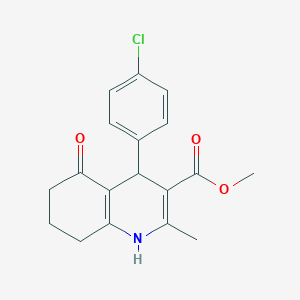![molecular formula C16H12FNO3 B4970473 2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4970473.png)
2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
説明
2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, also known as FPhEID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. Studies have reported that it can induce apoptosis in cancer cells by activating caspase-3 and -9, which are involved in the regulation of cell death. 2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models of neurodegenerative diseases, 2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to reduce oxidative stress and improve cognitive function.
実験室実験の利点と制限
One advantage of using 2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its high purity and yield, which makes it easier to obtain and use in experiments. 2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has also been shown to have low toxicity in animal models, which makes it a safer option for experiments. However, one limitation of using 2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is its limited solubility in water, which may make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to understand the mechanism of action of 2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione and its effects on cognitive function in animal models. Another area of interest is its potential as an anti-cancer agent. Studies are needed to determine the efficacy of 2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione in various cancer types and to understand its mechanism of action in cancer cells.
科学的研究の応用
2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has shown potential applications in various scientific fields. It has been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory and neuroprotective effects. 2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has shown promising results in reducing inflammation and oxidative stress in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[2-(4-fluorophenoxy)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNAGOXDBCDUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-(4-Fluorophenoxy)ethyl)isoindoline-1,3-dione | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(dimethylamino)-2-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4970391.png)
![5-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B4970403.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970405.png)

![diethyl [5-(2-methoxyphenoxy)pentyl]malonate](/img/structure/B4970410.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4970417.png)

![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-diethylbenzenesulfonamide](/img/structure/B4970436.png)
![4,4,4-trifluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)butanamide](/img/structure/B4970453.png)
![ethyl 8-chloro-2-[(4-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B4970458.png)



![ethyl 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4970503.png)